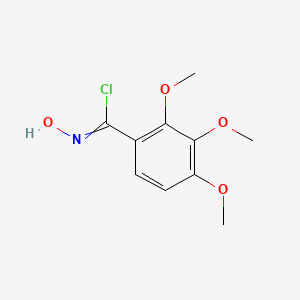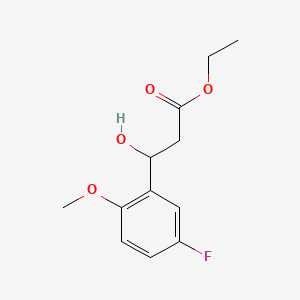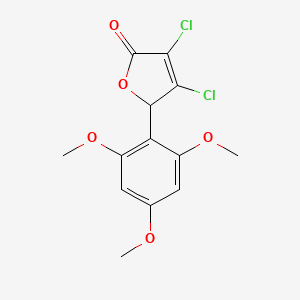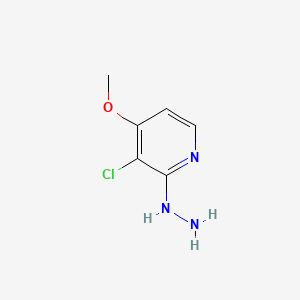
3-(m-Tolyl)cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(m-Tolyl)cyclobutanol is an organic compound characterized by a cyclobutanol ring substituted with a meta-tolyl group. This compound belongs to the class of cycloalkanols, which are cyclic alcohols. The presence of the hydroxyl group attached to the cyclobutane ring and the aromatic tolyl group imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)cyclobutanol can be achieved through various methods. One common approach involves the cyclization of cyclopropylcarbinol in the presence of hydrochloric acid, followed by neutralization and extraction . Another method includes the diastereoselective [2 + 2] cyclization of silyl enol ethers with acrylates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous extraction and distillation techniques is common to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(m-Tolyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclobutanone.
Reduction: The compound can be reduced to form cyclobutyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Metal hydrides such as lithium aluminum hydride are used for reduction reactions.
Substitution: Tosyl chloride in the presence of a base is used for substitution reactions.
Major Products Formed
Oxidation: Cyclobutanone
Reduction: Cyclobutyl derivatives
Substitution: Tosylated cyclobutanol derivatives
Aplicaciones Científicas De Investigación
3-(m-Tolyl)cyclobutanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(m-Tolyl)cyclobutanol involves its interaction with molecular targets through its hydroxyl and aromatic groups. The compound can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanol: A simpler analog without the tolyl group.
Cyclobutylamine: Contains an amine group instead of a hydroxyl group.
Cyclobutanone: The oxidized form of cyclobutanol.
Uniqueness
3-(m-Tolyl)cyclobutanol is unique due to the presence of the meta-tolyl group, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
3-(3-methylphenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-3-2-4-9(5-8)10-6-11(12)7-10/h2-5,10-12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKFJBCNCATSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)



![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)



![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)


![6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13685471.png)
